REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Cl:11][S:12]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:2]=1[OH:1])[C:6]([OH:8])=[O:7])(=[O:14])=[O:13]
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Name
|
|
Quantity
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55 g
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Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
545 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
|
ice
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Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
while stirring at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After 18 hours the reaction mixture was poured in a thin stream
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Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
DISSOLUTION
|
Details
|
the precipitate dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |